molecular formula C19H13N3O4 B2829329 N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 2034463-59-5

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2829329
CAS No.: 2034463-59-5
M. Wt: 347.33
InChI Key: ZHSCDPDICKRWRR-UHFFFAOYSA-N
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Description

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a unique combination of furan, pyrazine, and chromene moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the chromene core, which can be synthesized via a Pechmann condensation reaction involving resorcinol and ethyl acetoacetate under acidic conditions. The furan-2-yl-pyrazine moiety can be synthesized separately through a series of reactions starting from furan and pyrazine derivatives. The final step involves coupling the furan-2-yl-pyrazine moiety with the chromene core using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-oxo-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute at the pyrazine ring.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-oxo-4H-chromene-2-carboxamide can be compared with other similar compounds such as:

    N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-oxo-4H-chromene-2-carboxylate: Similar structure but with an ester group instead of an amide.

    N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-oxo-4H-chromene-2-sulfonamide: Contains a sulfonamide group, which may alter its biological activity and chemical reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential biological activities.

Properties

IUPAC Name

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O4/c23-14-10-17(26-15-5-2-1-4-12(14)15)19(24)22-11-13-18(21-8-7-20-13)16-6-3-9-25-16/h1-10H,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSCDPDICKRWRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=NC=CN=C3C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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